
Tetradec-11-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-11-enal, also known as (Z)-11-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond at the 11th position. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it acts as a sex attractant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-11-enal can be achieved through several methods. One common synthetic route involves the reaction of butyne with a base, followed by bromoethane to form propyne. This intermediate is then reacted with 10-bromo-1-decanol to form an alkynol, which is subsequently oxidized and reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalytic hydrogenation and oxidation reactions to achieve high yields of the desired product. The use of advanced chromatographic techniques, such as reverse-phase HPLC, is also common for the purification of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-11-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in this compound can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Tetradec-11-enoic acid.
Reduction: Tetradec-11-enol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tetradec-11-enal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Tetradec-11-enal primarily involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradec-11-enol: The alcohol derivative of Tetradec-11-enal.
Tetradec-11-enoic acid: The carboxylic acid derivative of this compound.
Hexadec-11-enal: A similar aldehyde with a longer carbon chain.
Uniqueness
This compound is unique due to its specific role as a pheromone in insect species. Its structure, with a double bond at the 11th position, allows it to interact uniquely with olfactory receptors, making it a valuable compound for studying insect behavior and developing pest control strategies .
Propriétés
Formule moléculaire |
C14H26O |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradec-11-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3 |
Clé InChI |
SPFYVVCZIOLVOK-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
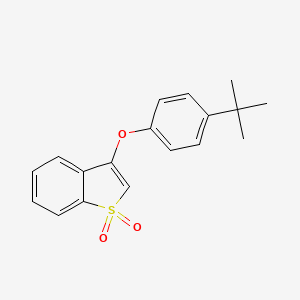
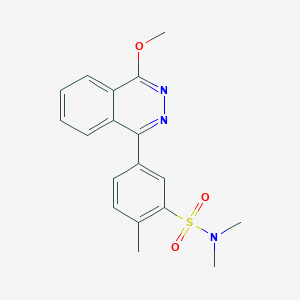
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
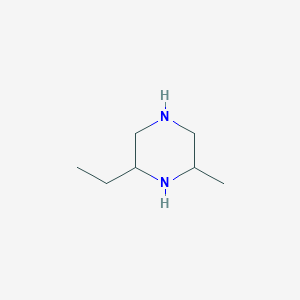
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
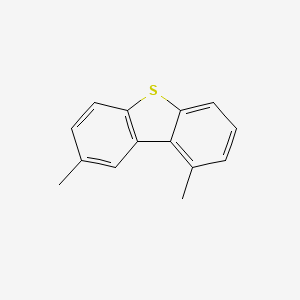
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)
![N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)
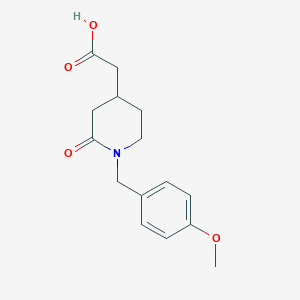
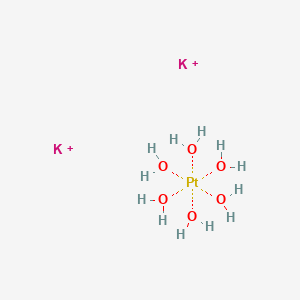
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)
